molecular formula C8H4BrF3N2 B2419449 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1206978-90-6

7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2419449
CAS No.: 1206978-90-6
M. Wt: 265.033
InChI Key: YYTBJGAADACPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1206978-90-6. It has a molecular weight of 265.03 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ultrasound-Promoted Synthesis : A protocol for synthesizing C3-brominated imidazo[1,2-a]pyridines, avoiding metal catalysts and harsh conditions, was developed using ultrasound-promotion and Na2CO3-mediation. This method is marked by simplicity, broad substrate scope, and high energy efficiency (Gui et al., 2020).
  • Copper-Mediated Aerobic Oxidative Synthesis : An innovative copper-mediated method enables the synthesis of 3-bromo-imidazo[1,2-a]pyridines under mild conditions, tolerating various functional groups (Zhou et al., 2016).
  • Corrosion Inhibition Performance : Imidazo[1,2-a]pyridine derivatives have shown significant inhibition performance against mild steel corrosion, supported by various analytical techniques including Density Functional Theory (DFT) and Molecular Dynamic simulation (MD) (Saady et al., 2021).

Application in Medicinal Chemistry

  • Transition-Metal-Free Trifluoromethylation : A method for trifluoromethylation of imidazo[1,2-a]pyridines using visible light and without transition metals has been developed, leading to a variety of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou et al., 2019).
  • Antimicrobial and Anticancer Activity : Novel triazole/isoxazole-functionalized imidazo[4,5-b]pyridine derivatives have been synthesized, exhibiting significant antimicrobial and anticancer activity (Banda et al., 2016).
  • Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold is identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).

Novel Synthesis Methods and Functionalization

  • Microwave-Assisted Synthesis : A microwave-assisted method has been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives, demonstrating efficiency and versatility (Koubachi et al., 2007).
  • General Method for Electron-Deficient Compounds : A new method for preparing electron-deficient imidazo[1,2-a]pyridines under mild conditions, complementing classic preparation methods, has been introduced (McDonald & Peese, 2015).

Safety and Hazards

The safety information for “7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTBJGAADACPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206978-90-6
Record name 7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.82 g of 7-bromo-2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyridin-2-ol hydrobromide and 10 ml of ethanol was stirred under heat-reflux for 1 day. The cooled reaction mixture was concentrated under reduced pressure, then water was added, and the mixture was extracted with ethyl acetate. The mixture was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 1.33 g of 7-bromo-2-trifluoromethylimidazo[1,2-a]pyridine.
Name
7-bromo-2-trifluoromethyl-2,3-dihydroimidazo[1,2-a]pyridin-2-ol hydrobromide
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.